4-Chloro-2-fluorobenzal chloride, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

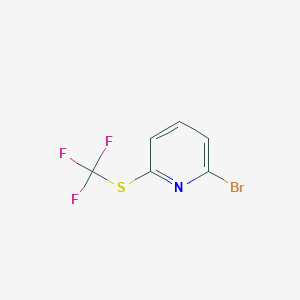

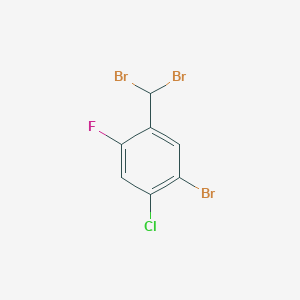

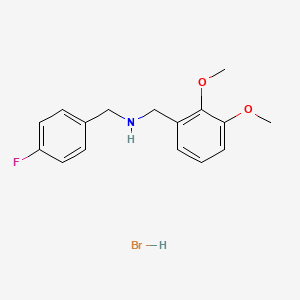

4-Chloro-2-fluorobenzyl chloride is a chemical compound with the IUPAC name 4-chloro-1-(chloromethyl)-2-fluorobenzene . It has a molecular weight of 179.02 and is typically available in liquid form . This compound is highly versatile and is used extensively in scientific research. Its unique properties enable a broad range of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group . The InChI code for this compound is 1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzyl chloride is a liquid at room temperature . It has a molecular weight of 179.02 . The compound’s InChI code is 1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .Scientific Research Applications

Pharmaceutical Synthesis

4-Chloro-2-fluorobenzal chloride: is utilized in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both chloro and fluoro substituents, makes it a valuable intermediate in creating molecules with enhanced biological activity. The presence of fluorine can influence the lipophilicity and metabolic stability of pharmaceuticals, often leading to improved pharmacokinetic properties .

Agrochemical Development

In the realm of agrochemicals, 4-Chloro-2-fluorobenzal chloride serves as a precursor for the synthesis of herbicides, insecticides, fungicides, and plant growth regulators. The introduction of fluorine atoms into agrochemical compounds can result in higher activity and selectivity, providing effective protection against pests and diseases while minimizing environmental impact .

Specialty Chemicals

The compound’s reactivity is harnessed in the production of specialty chemicals, which are used in a wide array of applications such as advanced coatings, adhesives, and sealants. These chemicals often require specific functional groups that can interact or polymerize under controlled conditions, and 4-Chloro-2-fluorobenzal chloride can be a key component in such reactions .

Material Science

Researchers in material science may employ 4-Chloro-2-fluorobenzal chloride to modify surface properties of materials or create new polymers with desired characteristics. Its ability to introduce fluorinated segments into polymers can lead to materials with improved resistance to solvents, oils, and other chemicals .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-fluorobenzal chloride can be used as a derivatization agent for the detection and quantification of various organic compounds. The derivatization process enhances the detectability and resolution of compounds in complex mixtures, facilitating their analysis by techniques such as gas chromatography or mass spectrometry .

Chemical Research

This chemical is also a valuable tool in fundamental chemical research, where it is used to study reaction mechanisms and develop new synthetic methodologies. Its dual halogen substituents offer diverse reactivity patterns, allowing chemists to explore novel pathways for bond formation and functional group transformations.

Safety and Hazards

4-Chloro-2-fluorobenzyl chloride is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety precautions include avoiding inhalation, wearing protective gloves, clothing, and eye/face protection, and ensuring proper ventilation . In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water .

properties

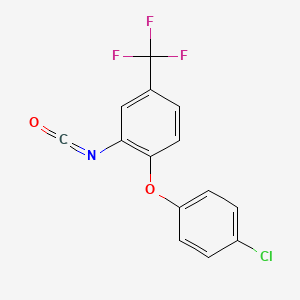

IUPAC Name |

4-chloro-1-(dichloromethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOKMNRPYWAZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorobenzal chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)

![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)